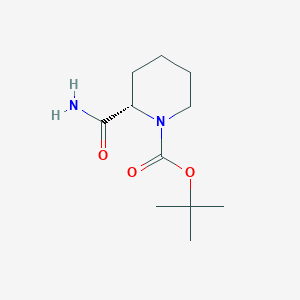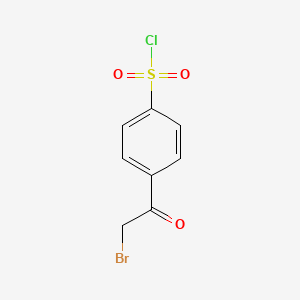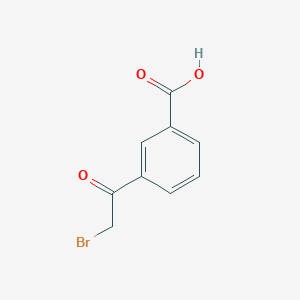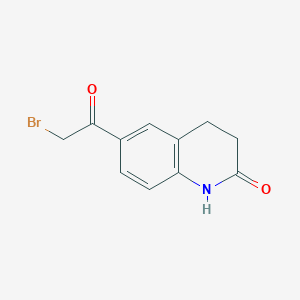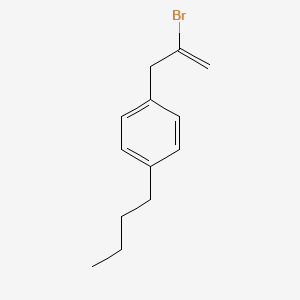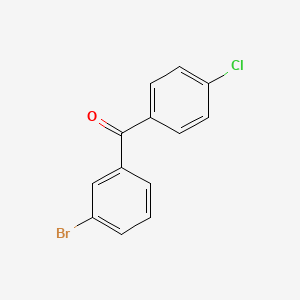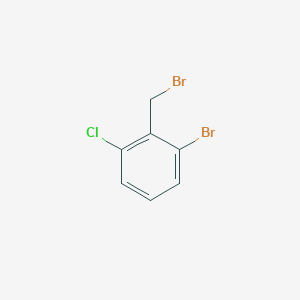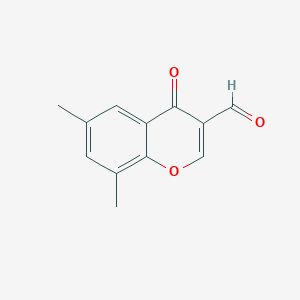
6,8-Dimethyl-3-formylchromone
Descripción general
Descripción
6,8-Dimethyl-3-formylchromone is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of chromone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of two methyl groups at positions 6 and 8, and a formyl group at position 3 on the chromone ring .
Mecanismo De Acción
Target of Action
The primary targets of 6,8-Dimethyl-3-formylchromone are currently unknown. This compound belongs to the class of chromones, which have been reported to display various pharmaceutical and biological activities . .
Biochemical Pathways
Chromones are known to influence a range of biological activities, including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer . .
Pharmacokinetics
The compound has a molecular weight of 202.21 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
Some 3-formylchromone derivatives have shown cytotoxic activities against some tumor cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-3-formylchromone typically involves the reaction of 3-formylchromone with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dimethyl-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: 6,8-Dimethyl-3-carboxychromone.
Reduction: 6,8-Dimethyl-3-hydroxymethylchromone.
Substitution: 6,8-Dimethyl-3-bromochromone.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-3-formylchromone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and chromone derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the production of pigments, cosmetics, and laser dyes.
Comparación Con Compuestos Similares
6,8-Dichloro-3-formylchromone: Similar in structure but with chlorine atoms instead of methyl groups.
6,8-Dibromo-3-formylchromone: Contains bromine atoms and shows distinct chemical reactivity and biological effects compared to 6,8-Dimethyl-3-formylchromone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity, influencing its interaction with biological membranes and its overall bioavailability .
Propiedades
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-75-6 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


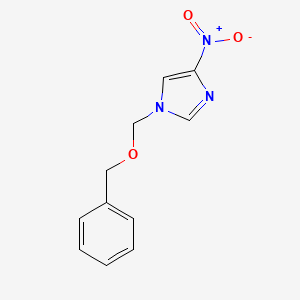
![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)

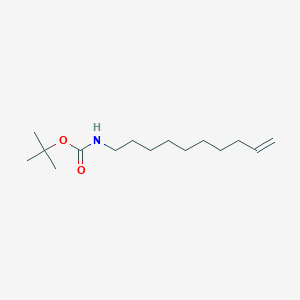
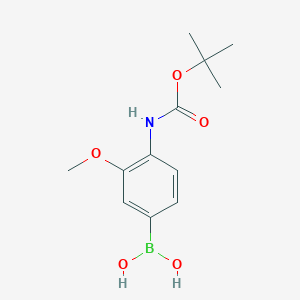
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
